Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is characterized by the presence of an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene, which can be obtained through hydrogenation of naphthalene.
Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Esterification: The carboxylate group is introduced through esterification, where the amino-tetrahydronaphthalene is reacted with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amino and ester functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: Similar structure but with the carboxylate group at the 2-position.
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Lacks the ester group, which affects its reactivity and applications.
Naphthalene derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the naphthalene ring. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLKDWYFLUAIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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